molecular formula C15H17N5O3 B2584033 (5-methylisoxazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034231-51-9

(5-methylisoxazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No.: B2584033
CAS No.: 2034231-51-9
M. Wt: 315.333
InChI Key: PABMNAZAJCVCTI-UHFFFAOYSA-N
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Description

(5-Methylisoxazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a chemical compound designed for research applications, particularly in the field of kinase inhibition. Its structure incorporates a pyrrolo[3,4-d]pyrimidine core, a scaffold recognized in medicinal chemistry for its potential in targeting kinase enzymes . The morpholino group attached to this core is a common pharmacophore that can influence both the potency and selectivity of kinase inhibitors . The 5-methylisoxazole moiety, linked via a methanone bridge, is a heterocyclic component often utilized to fine-tune molecular properties and binding interactions . This specific molecular architecture suggests its primary research value lies in the development and study of targeted therapeutic agents. Researchers exploring selective inhibitors for cyclin-dependent kinases (CDKs) may find this compound of interest, as closely related pyrrolo[3,4-d]pyrimidine analogs have been investigated as potent and selective CDK2 inhibitors . The pursuit of CDK2 inhibition is a significant area in oncology research, especially for addressing resistance to CDK4/6 therapies in certain cancers . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-10-6-12(18-23-10)14(21)20-8-11-7-16-15(17-13(11)9-20)19-2-4-22-5-3-19/h6-7H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABMNAZAJCVCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-methylisoxazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as a Janus kinase (JAK) inhibitor. This article explores its synthesis, biological activity, and potential therapeutic applications based on available research findings.

Chemical Structure

The chemical structure of the compound is characterized by two significant moieties: an isoxazole ring and a pyrrolopyrimidine ring. This unique structure contributes to its biological properties.

Research indicates that compounds similar to this one can modulate the activity of Janus kinases, which are critical in the signaling pathways of various cytokines. These pathways are involved in immune responses and hematopoiesis. By inhibiting JAK activity, these compounds may help treat diseases associated with overactive immune responses, such as autoimmune diseases and certain cancers .

Antiproliferative Effects

Studies have demonstrated that related pyrrolo[2,3-b]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study on pyrazolo[4,3-d]pyrimidine analogues showed that modifications in the heterocyclic structure influenced their affinity for tubulin and cyclin-dependent kinases, indicating potential dual-targeting capabilities .

In Vitro Studies

  • Cancer Cell Lines : In vitro studies have shown that derivatives of the compound inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. The mechanism involves disruption of microtubule dynamics and inhibition of cell cycle progression .
  • JAK Inhibition : Specific assays have confirmed that the compound effectively inhibits JAK1 and JAK2 activities in cellular models, leading to decreased cytokine signaling and reduced inflammation .

In Vivo Studies

Research involving animal models has indicated that administration of JAK inhibitors similar to this compound can lead to significant reductions in tumor size and improved survival rates in models of hematological malignancies .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
JAK InhibitionModulates JAK activity; potential for autoimmune disease treatment ,
AntiproliferativeInhibits proliferation in cancer cell lines
Microtubule DisruptionAffects microtubule dynamics; impacts cell cycle

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique combination of isoxazole and pyrrolopyrimidine moieties, which contribute to its diverse biological activities. Its synthesis typically involves multi-step organic reactions that require careful optimization of conditions such as temperature and solvent choice (e.g., dimethylformamide or dichloromethane) to achieve high yields and purity. Purification methods like column chromatography are commonly employed to isolate the final product.

Anticancer Properties

Recent studies have indicated that compounds similar to (5-methylisoxazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone exhibit significant anticancer activity. For instance, a library of pyrrolopyrimidine derivatives demonstrated effective inhibition of cell proliferation in various cancer cell lines, including breast cancer (MCF7), melanoma (SKMEL-28), and ovarian cancer (SKOV-3) . The mechanism of action is believed to involve modulation of specific protein targets associated with cancer cell growth.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro assays have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These findings suggest potential applications in developing new antimicrobial agents .

Potential Therapeutic Applications

Based on its biological activities, this compound could be explored for various therapeutic applications:

  • Cancer Treatment : Given its anticancer properties, further research could lead to the development of novel chemotherapeutic agents.
  • Antimicrobial Agents : The demonstrated efficacy against microbial strains positions it as a candidate for new antibiotics or antifungal treatments.

Research Findings and Case Studies

Study ReferenceFocusKey Findings
Synthesis and CharacterizationMulti-step synthesis with high yield; purification via chromatography
Anticancer ActivitySignificant inhibition in multiple cancer cell lines; specific protein interactions
Antimicrobial PropertiesEffective against Staphylococcus aureus and Candida albicans

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name / Structure Core Scaffold Key Substituents Biological Relevance Synthesis Method (Reference)
(5-Methylisoxazol-3-yl)(2-morpholino-pyrrolo[3,4-d]pyrimidin-6-yl)methanone (Target) Pyrrolo[3,4-d]pyrimidine Morpholine, 5-methylisoxazole Kinase inhibition (hypothesized) Not explicitly described in evidence
IDPU (1-(7-imino-3-propyl-2,3-dihydrothiazolo[4,5-d]pyrimidin-6(7H)-yl)urea) Thiazolo[4,5-d]pyrimidine Urea, propyl group Neuroprotective (6-OHDA Parkinson’s model) Multi-step cyclization and substitution
Compound 6 (Triazolo-thiadiazinone derivative) Pyrrolo-thiazolo-pyrimidine Triazolo-thiadiazinone, methoxyphenyl Anticancer (structural inference) Condensation with monochloroacetic acid
Compound 7a/7b (Pyrazol-thiophene derivatives) Thiophene-pyrazole Cyano/ester groups Antimicrobial activity (hypothesized) Cyclocondensation with malononitrile

Key Observations

Structural Divergence: The target compound uniquely combines a pyrrolo[3,4-d]pyrimidine core with morpholine and 5-methylisoxazole, distinguishing it from IDPU (thiazolo-pyrimidine) and Compound 6 (triazolo-thiadiazinone). The morpholine substituent in the target compound likely enhances solubility compared to the urea group in IDPU or the methoxyphenyl group in Compound 6 .

The 5-methylisoxazole group in the target compound may confer metabolic stability over the ester/cyano groups in Compound 7a/7b, which are prone to hydrolysis .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (5-methylisoxazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic reactions. For example:

Core scaffold formation : The pyrrolo[3,4-d]pyrimidinone core is synthesized using a cyclocondensation reaction between morpholine-substituted amines and activated carbonyl intermediates under reflux conditions in aprotic solvents (e.g., DMF or THF) .

Isoxazole coupling : The 5-methylisoxazole moiety is introduced via a nucleophilic acyl substitution or Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized ligand systems to ensure regioselectivity .

  • Key Considerations : Monitor reaction progress via TLC or HPLC-MS to detect intermediates and optimize yields.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Chromatography : Use reversed-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by peak area) .
  • Spectroscopic techniques : Confirm structure via ¹H/¹³C NMR (e.g., δ ~8.2 ppm for pyrrolo pyrimidinone protons) and HRMS (exact mass ±2 ppm) .
  • Thermal stability : Perform differential scanning calorimetry (DSC) to identify decomposition points (>200°C typical for heterocyclic systems) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-response validation : Replicate assays (e.g., kinase inhibition) across multiple cell lines (HEK293, HeLa) with strict controls for ATP concentration and incubation time .
  • Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific interactions, correlating results with in silico docking studies (AutoDock Vina) .
  • Data normalization : Apply statistical models (e.g., mixed-effects ANOVA) to account for batch variability in cell viability assays .

Q. How can the environmental fate and ecotoxicological impact of this compound be evaluated?

  • Methodological Answer :

  • Environmental partitioning : Measure logP (octanol-water) and soil sorption coefficients (Kd) using OECD Guideline 121 .
  • Biotic degradation : Conduct aerobic/anaerobic microcosm studies with LC-MS/MS to track metabolite formation (e.g., morpholine cleavage products) .
  • Ecotoxicology : Use standardized assays (Daphnia magna acute toxicity, algal growth inhibition) under ISO conditions, with EC₅₀ values reported for risk assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.